6-methyl-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyridazine-4-carboxamide
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Overview
Description
6-methyl-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyridazine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its complex structure, which includes a pyridazine ring, a piperidine ring, and a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyridazine-4-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with dicarbonyl compounds under acidic or basic conditions.
Synthesis of the Piperidine Ring: The piperidine ring is often prepared via cyclization reactions involving amines and haloalkanes or through reductive amination of ketones.
Preparation of the Pyrazole Ring: The pyrazole ring is usually synthesized by the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final compound is obtained by coupling the pyridazine, piperidine, and pyrazole intermediates through sulfonylation and amidation reactions. Typical reagents for these steps include sulfonyl chlorides and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfoxides, sulfones, or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-methyl-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyridazine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyridazine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **6-methyl-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyridazine-4-carboxamide shares structural similarities with other pyridazine derivatives, such as pyridazine-3-carboxamides and pyridazine-4-carboxylates.
- **Other similar compounds include sulfonylpiperidine derivatives and pyrazole-containing molecules.
Uniqueness
Structural Complexity: The combination of pyridazine, piperidine, and pyrazole rings in a single molecule is relatively unique.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in simpler analogs.
Synthetic Accessibility: The compound’s synthesis involves multiple steps, making it a valuable intermediate for the development of more complex molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
6-methyl-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyridazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3S/c1-11-7-12(8-16-19-11)15(22)18-13-3-5-21(6-4-13)25(23,24)14-9-17-20(2)10-14/h7-10,13H,3-6H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRLEBLONVFQMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=N1)C(=O)NC2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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